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Abstract
This technical guide provides a comprehensive overview of the known physicochemical

properties of Tos-PEG6-CH2-Boc, a heterobifunctional polyethylene glycol (PEG) linker crucial

in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited

availability of specific experimental data for this compound in peer-reviewed literature, this

guide combines information from supplier data with established knowledge of similar

PEGylated molecules and general principles of medicinal chemistry. It aims to serve as a

valuable resource for researchers utilizing this linker in drug discovery and development,

offering insights into its structure, properties, and analytical characterization.

Introduction
Tos-PEG6-CH2-Boc, with the CAS Number 1530777-90-2, is a monodisperse PEG linker

featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other, separated

by a six-unit polyethylene glycol chain.[1] This specific arrangement makes it a valuable tool in

the synthesis of PROTACs, where the tosyl group can be displaced by a nucleophile from a

warhead ligand, and the Boc-protected amine can be deprotected to react with an E3 ligase

ligand.[2][3] The PEG chain itself enhances the solubility and pharmacokinetic properties of the

resulting PROTAC molecule.[2]
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Chemical and Physical Properties
Quantitative physicochemical data for Tos-PEG6-CH2-Boc is not extensively reported in

scientific literature. The following tables summarize the available information and provide

estimated values based on related compounds and computational models.

Table 1: General Properties of Tos-PEG6-CH2-Boc

Property Value Source

Chemical Formula C25H42O11S [1]

Molecular Weight 550.66 g/mol [1]

CAS Number 1530777-90-2 [1]

Appearance
White to off-white solid (typical

for similar compounds)
General Knowledge

Purity
Typically ≥95% (as supplied by

vendors)
[4][5]

Table 2: Predicted Physicochemical Properties
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Property Predicted Value Notes

Melting Point Not available

Expected to be a low-melting

solid or viscous oil at room

temperature, typical for PEG

derivatives of this size.

Boiling Point Not available

High boiling point, likely to

decompose upon heating

under atmospheric pressure.

Density Not available
Likely slightly denser than

water.

pKa Not available

The molecule does not contain

strongly acidic or basic groups.

The tosyl group is a good

leaving group but not

significantly acidic.

LogP Not available

The PEG chain imparts

hydrophilicity, while the tosyl

and Boc groups add

lipophilicity. The overall LogP

is expected to be moderate.

Table 3: Solubility Profile
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Solvent Solubility Notes

Water Soluble
The PEG chain enhances

aqueous solubility.[2]

Dimethyl Sulfoxide (DMSO) Soluble
Common solvent for PROTACs

and their linkers.

N,N-Dimethylformamide (DMF) Soluble
Common solvent for organic

synthesis.

Dichloromethane (DCM) Soluble
Common solvent for organic

synthesis.

Methanol/Ethanol Soluble
Common polar organic

solvents.

Hexanes/Ether Sparingly soluble to insoluble

PEG derivatives generally

have low solubility in nonpolar

solvents.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Tos-PEG6-CH2-Boc
are not publicly available. However, the following sections describe general methodologies

applicable to this class of compounds.

General Synthesis Workflow
The synthesis of heterobifunctional PEG linkers like Tos-PEG6-CH2-Boc typically involves a

multi-step process with protection and deprotection of functional groups. A plausible synthetic

route is outlined in the diagram below.

Hexaethylene glycol Monoprotection (e.g., with Trityl chloride) Tosylation of the free hydroxyl group Deprotection of the protected hydroxyl group Introduction of the Boc-protected amine group Purification (e.g., column chromatography) Tos-PEG6-CH2-Boc

Click to download full resolution via product page

Caption: General Synthetic Workflow for Tos-PEG6-CH2-Boc.
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Purity Determination by High-Performance Liquid
Chromatography (HPLC)
The purity of PEG derivatives is commonly assessed by HPLC. Due to the lack of a strong UV

chromophore in the PEG backbone, a universal detector such as an Evaporative Light

Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.

Instrumentation:

HPLC system with a binary pump, autosampler, and column oven.

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Mobile Phase:

A: Water with 0.1% formic acid

B: Acetonitrile with 0.1% formic acid

Gradient Elution: A typical gradient would start with a low percentage of organic phase (B) and

gradually increase to elute the compound and any impurities.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50:50

water:acetonitrile) at a concentration of approximately 1 mg/mL.

Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized

linker.

Sample Preparation: The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-

d₆.

Expected ¹H NMR Spectral Features:
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Signals corresponding to the aromatic protons of the tosyl group.

A singlet for the methyl protons of the tosyl group.

A complex multiplet for the ethylene glycol protons of the PEG chain.

Signals corresponding to the methylene group adjacent to the Boc-protected amine.

A singlet for the tert-butyl protons of the Boc group.

Molecular Weight Verification by Mass Spectrometry
(MS)
Mass spectrometry is used to confirm the molecular weight of the compound.

Instrumentation: Electrospray ionization (ESI) mass spectrometer.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and infused into the mass spectrometer.

Expected Result: The mass spectrum should show a prominent peak corresponding to the

[M+H]⁺ or [M+Na]⁺ ion of Tos-PEG6-CH2-Boc.

Role in PROTAC Development
Tos-PEG6-CH2-Boc serves as a crucial building block in the modular synthesis of PROTACs.

The workflow for its incorporation into a PROTAC molecule is depicted below.
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Step 1: Warhead Ligand Attachment

Step 2: Boc Deprotection Step 3: E3 Ligase Ligand Attachment

Tos-PEG6-CH2-Boc

Warhead-PEG6-CH2-Boc

Warhead Ligand (with nucleophile)

Warhead-PEG6-CH2-NH2

Final PROTAC Molecule

E3 Ligase Ligand (with electrophile)

Click to download full resolution via product page

Caption: Workflow for PROTAC Synthesis using Tos-PEG6-CH2-Boc.

Stability and Storage
Proper handling and storage are critical to maintain the integrity of Tos-PEG6-CH2-Boc.

Table 4: Storage and Stability Recommendations

Condition Recommendation Rationale

Solid Form
Store at -20°C in a dry, dark

place.

Minimizes degradation from

moisture and light.[1]

In Solution

Store at -80°C for long-term

use. Prepare fresh solutions

for optimal performance.

Prevents solvent-mediated

degradation and hydrolysis.[1]
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The tosyl group is susceptible to hydrolysis, especially under basic conditions. The Boc

protecting group is sensitive to acidic conditions. Therefore, it is crucial to use this reagent in

appropriate reaction conditions to avoid unwanted side reactions.

Conclusion
Tos-PEG6-CH2-Boc is a well-defined, heterobifunctional PEG linker that plays a significant

role in the construction of PROTACs. While specific, experimentally determined

physicochemical data are scarce in the public domain, this guide provides a foundational

understanding of its properties based on available information and general chemical principles.

The provided general experimental protocols for characterization can be adapted by

researchers to ensure the quality and identity of this critical reagent in their drug discovery

endeavors. Further studies are warranted to fully characterize the physicochemical properties

of this and other PROTAC linkers to enable more rational design of these novel therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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